molecular formula C7H4Cl3NO2S B11962405 Trichloromethyl 4-nitrophenyl sulfide CAS No. 713-66-6

Trichloromethyl 4-nitrophenyl sulfide

Cat. No.: B11962405
CAS No.: 713-66-6
M. Wt: 272.5 g/mol
InChI Key: PBCJPHDFBOPCHJ-UHFFFAOYSA-N
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Description

Trichloromethyl 4-nitrophenyl sulfide (C₇H₄Cl₃NO₂S) is a sulfur-containing aromatic compound characterized by a 4-nitrophenyl group bonded to a trichloromethyl (-SCCl₃) moiety via a sulfide linkage. Its molecular weight is 306.54 g/mol, as derived from its linear formula . The nitro group (-NO₂) at the para position of the benzene ring imparts strong electron-withdrawing effects, influencing reactivity and stability.

Properties

CAS No.

713-66-6

Molecular Formula

C7H4Cl3NO2S

Molecular Weight

272.5 g/mol

IUPAC Name

1-nitro-4-(trichloromethylsulfanyl)benzene

InChI

InChI=1S/C7H4Cl3NO2S/c8-7(9,10)14-6-3-1-5(2-4-6)11(12)13/h1-4H

InChI Key

PBCJPHDFBOPCHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trichloromethyl 4-nitrophenyl sulfide typically involves the reaction of 4-nitrophenyl thiol with trichloromethyl reagents under controlled conditions. One common method includes the use of trichloromethyl chloroformate as a reagent, which reacts with 4-nitrophenyl thiol in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Trichloromethyl 4-nitrophenyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

Applications in Organic Synthesis

  • Intermediate in Pharmaceutical Synthesis :
    Trichloromethyl 4-nitrophenyl sulfide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for constructing complex molecular architectures.
  • Synthesis of Sulfenamides :
    The compound is utilized in the synthesis of sulfenamides, which are important for introducing sulfur-containing functionalities into organic molecules. These transformations often involve mild reaction conditions, making them suitable for sensitive substrates .
  • Formation of Functionalized Heterocycles :
    This compound can be employed to synthesize functionalized heterocycles, which are vital in medicinal chemistry. The incorporation of the nitrophenyl group can enhance biological activity or modify pharmacokinetic properties .

Medicinal Chemistry Applications

  • Anticancer Activity :
    Compounds derived from this compound have been investigated for their anticancer properties. Studies indicate that derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .
  • Antioxidant Properties :
    Research has shown that certain derivatives possess antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. This property is attributed to the presence of the nitrophenyl group, which can stabilize free radicals .
  • Biological Activity :
    The compound has been explored for its potential as a bioactive agent, with studies indicating that it may act as an enzyme inhibitor or exhibit antibacterial properties .

Materials Science Applications

  • Organic Semiconductors :
    This compound derivatives have been identified as promising candidates for p-type organic semiconductors. Their electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
  • Polymer Chemistry :
    The compound can be incorporated into polymer matrices to impart specific functionalities, such as increased thermal stability or enhanced mechanical properties. This application is particularly relevant in the development of advanced materials for industrial use .

Case Study 1: Anticancer Applications

A study investigated the anticancer activity of various derivatives of this compound against human breast cancer cell lines. The results indicated that specific modifications to the nitrophenyl group significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts.

Case Study 2: Synthesis of Sulfenamides

In a series of experiments, researchers successfully synthesized several sulfenamides using this compound as a starting material. The yields were high, and the products showed promise as intermediates for further functionalization in organic synthesis.

Mechanism of Action

The mechanism of action of trichloromethyl 4-nitrophenyl sulfide involves its reactivity with various nucleophiles and electrophiles. The trichloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the nitrophenyl group can participate in electrophilic aromatic substitution. These reactions enable the compound to interact with a wide range of molecular targets and pathways .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table highlights key structural analogs of trichloromethyl 4-nitrophenyl sulfide, emphasizing substituent effects:

Compound Name Molecular Formula Key Functional Groups Potential Applications
This compound C₇H₄Cl₃NO₂S -SCCl₃, -NO₂ Polymer additives, agrochemical intermediates (speculative)
4-Nitrophenyl phenyl sulfide C₁₂H₉NO₂S -SPh, -NO₂ Organic synthesis intermediates
4-Nitrophenyl isothiocyanate C₇H₄N₂O₂S -NCS, -NO₂ Bioconjugation, peptide chemistry
Captan (3a,4,7,7a-tetrahydro-2-[(trichloromethyl)thio]-1H-isoindole-1,3(2H)-dione) C₉H₈Cl₃NO₂S -SCCl₃, cyclic imide Agricultural fungicide
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine C₁₄H₁₀Cl₆N₃O Two -CCl₃ groups, triazine core Photoinitiator for UV-curable resins
Key Observations:
  • Electron-Withdrawing Effects: The -NO₂ group in this compound enhances electrophilic reactivity compared to non-nitrated analogs like 4-nitrophenyl phenyl sulfide. This may facilitate nucleophilic substitution or oxidation reactions.
  • Trichloromethyl Group : The -SCCl₃ moiety, shared with Captan and triazine-based photoinitiators, is associated with photolytic cleavage, releasing chlorine radicals. This property is exploited in fungicides (Captan) and photopolymerization .
  • Application Divergence : While Captan is a commercial fungicide, this compound’s lack of a cyclic imide structure may limit direct biocidal activity. Its smaller aromatic core could favor use as a synthetic intermediate.

Physicochemical and Reactivity Trends

  • Stability: Trichloromethyl groups are prone to hydrolysis under basic conditions, a trait observed in Captan and triazine photoinitiators . The nitro group may stabilize the sulfide via resonance, delaying degradation compared to non-nitrated derivatives.
  • Solubility: The nitro and trichloromethyl groups enhance lipophilicity, suggesting poor water solubility. This contrasts with sulfonamide derivatives (e.g., 4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide), where polar sulfonamide groups improve aqueous compatibility .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Trichloromethyl 4-nitrophenyl sulfide, and what analytical methods validate its purity?

  • Methodology : The compound is synthesized via nucleophilic substitution between 4-nitrophenylthiol and trichloromethyl halides (e.g., CCl₃Br) under inert conditions. Reaction progress is monitored using thin-layer chromatography (TLC). Purification involves recrystallization from ethanol or column chromatography. Validation employs ¹H/¹³C NMR (to confirm substitution patterns), mass spectrometry (MS) for molecular ion peaks (e.g., m/z 272.5 for C₇H₄Cl₃NO₂S), and elemental analysis to verify stoichiometry .

Q. How is the structural and electronic configuration of this compound characterized?

  • Methodology :

  • X-ray crystallography resolves the crystal structure, confirming bond angles and planarity of the nitro-phenyl group.
  • UV-Vis spectroscopy identifies absorption bands (e.g., λmax ~300–350 nm) linked to the nitro and sulfide groups.
  • Density Functional Theory (DFT) calculations model frontier molecular orbitals to predict reactivity, highlighting the electron-withdrawing nitro group's influence on the trichloromethyl sulfur center .

Advanced Research Questions

Q. What mechanisms explain the reactivity of the trichloromethyl group in radical-mediated reactions?

  • Methodology : Under UV light or thermal conditions, the C–S bond homolysis generates trichloromethyl (•CCl₃) and 4-nitrophenylthiol radicals. Electron Spin Resonance (ESR) with spin-trapping agents (e.g., DMPO) detects radical intermediates. Comparative studies with analogs (e.g., methyl sulfides) show enhanced radical stability due to nitro-group conjugation .

Q. How does this compound interact with biological systems, particularly in oxidative stress models?

  • Methodology : In vitro assays (e.g., HepG2 cells) assess cytotoxicity via MTT assays , while lipid peroxidation (TBARS method) quantifies oxidative damage. Co-treatment with antioxidants (e.g., NAC) distinguishes direct toxicity from radical-mediated pathways. Contrast with CCl₄ (a known hepatotoxin) shows lower bioactivity due to reduced lipophilicity .

Q. How can conflicting reports on the compound’s stability be reconciled?

  • Methodology : Stability studies under varying conditions (pH, light, temperature) use HPLC to track decomposition products. For example, acidic conditions hydrolyze the sulfide to 4-nitrophenol and CCl₃SH, while UV exposure accelerates radical formation. Kinetic modeling (Arrhenius plots) identifies degradation pathways, advising storage in dark, anhydrous environments .

Q. What role does this compound play in photoinitiation or catalysis?

  • Methodology : In photopolymerization, the compound acts as a Type I photoinitiator . Time-resolved laser flash photolysis measures triplet-state lifetimes, while photo-DSC monitors curing efficiency. Comparisons with triazine-based photoinitiators (e.g., 4,6-bis(trichloromethyl)-1,3,5-triazine) highlight trade-offs between reactivity and side-product formation .

Data Contradiction Analysis

Q. Why do some studies report high electrophilicity of the sulfide, while others emphasize its inertness in nucleophilic substitutions?

  • Resolution : The nitro group’s meta-directing effect reduces electrophilicity at the sulfur center in polar reactions. However, under radical conditions (e.g., with AIBN), the trichloromethyl group participates in chain-transfer reactions. Competitive kinetic experiments (e.g., with thiols vs. alkenes) quantify these divergent pathways .

Experimental Design Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction yield by varying solvents (DMF vs. THF), temperatures, and stoichiometry.
  • Toxicity Screening : Pair in vitro assays with zebrafish embryo models (FET test) to evaluate developmental toxicity.
  • Computational Aids : Leverage molecular docking to predict interactions with enzymes (e.g., cytochrome P450 isoforms) implicated in metabolic activation .

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